molecular formula C16H18O5 B1207346 carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25037-45-0

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B1207346
CAS No.: 25037-45-0
M. Wt: 290.31 g/mol
InChI Key: XSXWYGABGYBZRM-UHFFFAOYSA-N
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Description

Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) is a polymer formed by the polymerization of carbonic acid with 4,4’-(1-methylethylidene)bis(phenol).

Preparation Methods

The synthesis of carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) can be achieved through two primary methods: the phosgene method and the transesterification method .

    Phosgene Method: This method involves the reaction of phosgene with 4,4’-(1-methylethylidene)bis(phenol) in the presence of a catalyst. The reaction is typically carried out in a solvent such as methylene chloride under controlled temperature and pressure conditions.

    Transesterification Method: This method involves the reaction of diphenyl carbonate with 4,4’-(1-methylethylidene)bis(phenol) in the presence of a catalyst. The reaction is carried out at elevated temperatures, and the by-product, phenol, is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) undergoes various chemical reactions, including:

    Oxidation: This polymer is generally resistant to oxidation under normal conditions. exposure to strong oxidizing agents can lead to degradation.

    Reduction: The polymer is stable under reducing conditions and does not undergo significant changes.

    Substitution: The polymer can undergo substitution reactions, particularly at the phenolic hydroxyl groups. Common reagents for these reactions include acyl chlorides and alkyl halides.

    Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer chain into smaller fragments.

Scientific Research Applications

Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) has a wide range of applications in scientific research and industry :

    Chemistry: Used as a material for laboratory equipment and chemical reactors due to its chemical resistance and mechanical strength.

    Biology: Employed in the fabrication of microfluidic devices and biosensors.

    Medicine: Utilized in the production of medical devices such as syringes, surgical instruments, and implants.

    Industry: Widely used in the manufacturing of automotive parts, electrical components, and packaging materials.

Mechanism of Action

The mechanism of action of carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) is primarily based on its physical and chemical properties . The polymer’s rigidity and toughness make it suitable for applications requiring high mechanical strength. Its resistance to deformation under load and good electrical insulating properties make it ideal for electrical and electronic applications. The polymer’s stability under various environmental conditions ensures its durability and longevity in different applications.

Comparison with Similar Compounds

Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) can be compared with other similar compounds such as:

    Polyethylene Terephthalate (PET): PET is another widely used polymer with excellent mechanical properties and chemical resistance. it has a lower heat resistance compared to carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol).

    Polymethyl Methacrylate (PMMA): PMMA is known for its optical clarity and is often used as a glass substitute. it is more brittle and less heat-resistant than carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol).

    Polyvinyl Chloride (PVC): PVC is a versatile polymer with good chemical resistance and mechanical properties. it is less heat-resistant and can release harmful gases when burned, unlike carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol).

Properties

IUPAC Name

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXWYGABGYBZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-45-0
Record name Bisphenol A-carbonic acid copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Poly(bisphenol A carbonate)
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CAS No.

25037-45-0
Record name Bisphenol-A-polycarbonate
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Record name Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol]
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Record name Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol]
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Synthesis routes and methods I

Procedure details

Into a mixture of 272.4 parts by weight of 4,4'-dihydroxy diphenyl-2,2-propane (bisphenol A), 145 parts by weight of sodium hydroxide, 1045 parts by weight of deionized water, 1330 parts by weight (1.0 liter) of methylene chloride and 5.55 parts by weight p-tertbutylphenol, 150 parts by weight of carbonyl chloride were added over a period of 0.5 hour with stirring and at a temperature of 25° C. This resulted in solution of bisphenol A polycarbonate oligomers in methylene chloride at a concentration of about 23 percent by weight in the organic phase
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Synthesis routes and methods II

Procedure details

As used herein, the term polymer includes both high molecular weight polymers, for example bisphenol A polycarbonate having a number average molecular weight Mn of 10,000 atomic mass units (amu) or more, and relatively low molecular weight oligomeric materials, for example bisphenol A polycarbonate having a number average molecular weight of about 800 amu. Typically, the polymer-solvent mixture is a product mixture obtained after a polymerization reaction, or polymer derivatization reaction, conducted in a solvent. For example, the polymer-solvent mixture may be the product of the condensation polymerization of bisphenol A dianhydride (BPADA) with m-phenylenediamine in the presence of phthalic anhydride chainstopper in ODCB, or the polymerization of a bisphenol, such as bisphenol A, with phosgene conducted in a solvent such as methylene chloride. In the first instance, a water soluble catalyst is typically employed in the condensation reaction of BPADA with m-phenylenediamine and phthalic anhydride, and this catalyst can removed prior to any polymer isolation step. Thus, the product polyetherimide solution in ODCB is washed with water and the aqueous phase is separated to provide a water washed solution of polyetherimide in ODCB. In such an instance, the water washed solution of polyetherimide in ODCB may serve as the polymer-solvent mixture which is separated into polymeric and solvent components using the method described herein. Similarly, in the preparation of bisphenol A polycarbonate by reaction of bisphenol A with phosgene in a methylene chloride-water mixture in the presence of an inorganic acid acceptor such as sodium hydroxide, the reaction mixture upon completion of the polymerization is a two-phase mixture of polycarbonate in methylene chloride and brine. The brine layer is separated and the methylene chloride layer is washed with acid and pure water. The organic layer is then separated from the water layer to provide a water washed solution of bisphenol A polycarbonate in methylene chloride. Here again, the water washed solution of bisphenol A polycarbonate in methylene chloride may serve as the polymer-solvent mixture which is separated into polymeric and solvent components using the method described herein.
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methylene chloride water
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polycarbonate
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Synthesis routes and methods III

Procedure details

Example 5 provides a general method for preparing a polycarbonate nanocomposite by in-situ polymerization of a dihydroxy compound (bisphenol A) and an activated carbonate (bis(methylsalicyl)carbonate (BMSC)) in the presence of methyl salicylate as the solvent and nanoparticles (the functionalized nanosilica of Sample A). See Table 2 for an overview of the materials used. In a round bottom flask, 1.5 ml of the functionalized nanosilica dispersion of Sample A was diluted with 20 ml of methyl salicylate. The diluted dispersion was then placed in an ultrasound bath (Transonic T 890/H sonicator) for about 30 minutes at a power of 470 Watts. The dispersion was transferred to a glass tube reactor containing bisphenol A (24 g) and BMSC (35.73 g) and mixed to obtain a homogeneous dispersion. 400 microliters of an aqueous catalyst solution containing tetramethylammonium hydroxide (2.6 milligrams (mg)) and sodium hydroxide (9.58 mg) were added, and the reactor was purged with nitrogen to remove oxygen. The mixture was heated to a temperature of 180° C. under stirring at a speed of 90 rotations per minute (rpm). After 15 minutes the pressure in the tube reactor reached 910 millibar (mbar). The temperature was increased to 220° C., and the pressure was slowly reduced from 910 mbar to 100 mbar over a period of 4 to 5 minutes at a rate of 75 to 100 mbar per 30 seconds. After holding at 100 mbar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 100 mbar for 15 minutes to provide a bisphenol A polycarbonate nanocomposite.
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polycarbonate
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24 g
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BMSC
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20 mL
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2.6 mg
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9.58 mg
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aqueous catalyst
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400 μL
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Synthesis routes and methods IV

Procedure details

To a reactor fitted with a mechanical agitator were charged 5.5 liters of deionized water, 10 liters of methylene chloride, 2280 grams (10 moles) of bisphenol-A, 28 milliliters of triethylamine, 3.4 grams of sodium gluconate, and 0.40 mole of chain terminating agent. Phosgene was introduced at the rate of 18 grams/minute and phosgenation is continued for 60 minutes. The pH was maintained at between 8.0 and 10.0 by the addition of 25% aqueous sodium hydroxide. After phosgenation has ceased 4 liters of methylene chloride were added, the brine layer separated by centrifuge and the resin solution washed with aqueous acid water. The resin was steam precipitated and dried. To this resin product were added minor amounts (about 0.03 parts by weight per hundred parts by weight of resin) of a phosphite and of an epoxy stabilizer. This resin product was then fed to an extruder operating at a temperature of about 500° F. to extrude the resin into strands and the extruded strands chopped into pellets. The pellets were then injection molded at about 570° F. into test samples measuring about 21/2"×1/2"×1/8".
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5.5 L
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2280 g
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sodium gluconate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 2
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 3
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 4
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 5
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

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